N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-methionine
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Overview
Description
2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole and pyrrole rings, followed by their coupling and subsequent functionalization to introduce the butanoic acid moiety.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Rings: The thiazole and pyrrole rings are coupled through a formylation reaction, where the thiazole ring is formylated using formic acid or formyl chloride, followed by the reaction with the pyrrole ring.
Introduction of Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, hydrochloric acid, acetone, and water.
Condensation: Formaldehyde, acetone, ethanol, and water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups.
Condensation: Imines, enamines.
Scientific Research Applications
2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar heterocyclic structure but differs in the presence of a morpholine ring instead of a thiazole ring.
4- [2-Formyl-5- (hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: This compound has a similar pyrrole ring but differs in the functional groups attached to the butanoic acid moiety.
The uniqueness of 2-{[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H17N3O3S2/c1-9-11(22-14(15-9)17-6-3-4-7-17)12(18)16-10(13(19)20)5-8-21-2/h3-4,6-7,10H,5,8H2,1-2H3,(H,16,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
PGVYZJZWCIDHRS-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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